

Technical Guide: Characterization of CAS No. 13319-70-5 and Related Piperidine Structures

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Compound of Interest

Compound Name: (3,5-Dimethylphenyl)
(phenyl)methanone

Cat. No.: B125861

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available characterization data for the chemical compound with CAS number 13319-70-5, identified as **(3,5-Dimethylphenyl)(phenyl)methanone**. Due to limited publicly available data for this specific molecule, this guide also includes comprehensive characterization data for structurally related piperidine-containing compounds that may be of interest to researchers in drug development and medicinal chemistry.

Section 1: (3,5-Dimethylphenyl)(phenyl)methanone (CAS: 13319-70-5)

(3,5-Dimethylphenyl)(phenyl)methanone is a chemical intermediate.^[1] Available data for this compound is summarized below.

Physicochemical Properties

Property	Value	Source
CAS Number	13319-70-5	[1]
Linear Formula	C ₁₅ H ₁₄ O	[1]
Molecular Weight	210.28 g/mol	[2]

Note: Purity of 98% (HPLC) has been reported by a commercial supplier.^[2]

Synthetic Utility

(3,5-Dimethylphenyl)(phenyl)methanone can be used as a precursor in the synthesis of 1-benzyl-3,5-dimethylbenzene.

Section 2: Characterization of Structurally Related Piperidine Compounds

The following sections detail the characterization of piperidine-containing structures that are relevant in the context of drug development.

1-(2-Phenylethyl)piperidine and its Derivatives

1-(2-Phenylethyl)piperidine and its analogs are common scaffolds in medicinal chemistry, notably as key intermediates in the synthesis of fentanyl and related analgesics.^[3]^[4]

The following table summarizes key characterization data for 1-(2-phenylethyl)piperidine and a representative derivative, N-Phenyl-1-(2-phenylethyl)piperidin-4-amine.

Property	1-(2-Phenylethyl)piperidine	N-Phenyl-1-(2-phenylethyl)piperidin-4-amine
CAS Number	332-14-9	21409-26-7
Molecular Formula	C ₁₃ H ₁₉ N	C ₁₉ H ₂₄ N ₂
Molecular Weight	189.30 g/mol	280.4 g/mol
IUPAC Name	1-(2-phenylethyl)piperidine	N-phenyl-1-(2-phenylethyl)piperidin-4-amine
Mass Spectrometry (m/z)	Top Peak: 98, 2nd Highest: 99 ^[5]	Top Peak: 146, 2nd Highest: 189 ^[6]

General Procedure for the Synthesis of 1-(2-Phenethyl)-4-piperidone:

A common precursor for many 1-(2-phenylethyl)piperidine derivatives is 1-(2-phenethyl)-4-piperidone. An improved one-pot synthesis involves the reaction of phenethylamine with methyl acrylate, followed by Dieckmann cyclization.^[3]

- **Michael Addition:** Phenethylamine is reacted with two equivalents of methyl acrylate to yield N,N-bis(β-methoxycarbonylethyl)phenylethylamine.^[4]
- **Dieckmann Cyclization:** The resulting diester undergoes intramolecular cyclization in the presence of a base (e.g., sodium methoxide or sodium t-butoxide) in a suitable solvent like xylene.^{[3][4]}
- **Hydrolysis and Decarboxylation:** The resulting β-keto ester is hydrolyzed and decarboxylated, typically with an acid workup, to afford 1-(2-phenethyl)-4-piperidone.^[3]

Reductive Amination for N-Arylation:

N-phenyl-1-(2-phenylethyl)piperidin-4-amine can be synthesized via reductive amination of 1-(2-phenethyl)-4-piperidone with aniline.^[4]

- **Imine Formation:** 1-(2-phenethyl)-4-piperidone is reacted with aniline in a suitable solvent (e.g., ethanol) to form the corresponding imine.
- **Reduction:** The imine is then reduced to the secondary amine using a reducing agent such as sodium borohydride or through catalytic hydrogenation. A one-pot procedure under the action of a catalyst in an autoclave has been described.^[4]

Caption: Synthetic workflow for N-Phenyl-1-(2-phenylethyl)piperidin-4-amine.

Spectroscopic Characterization of Piperidine Ring

The piperidine ring exhibits characteristic signals in various spectroscopic analyses.

In the ¹H NMR spectrum of piperidine, the protons on the carbons adjacent to the nitrogen (α-protons) typically appear as a multiplet around 2.79 ppm. The protons on the β and γ carbons are observed further upfield, around 1.58-1.46 ppm.^[7]

The IR spectrum of piperidine shows characteristic N-H stretching vibrations.

The mass spectrum of 1-(2-phenylethyl)piperidine is characterized by a base peak at m/z 98, corresponding to the piperidinomethyl fragment.[5] Fentanyl and its analogs, which contain the 1-(2-phenylethyl)piperidine core, often show a characteristic fragment ion at m/z 188 ($C_{13}H_{18}N$) and a subsequent fragment at m/z 105 (C_8H_9).[8]

Caption: Analytical workflow for piperidine derivative identification.

Disclaimer

This document is intended for informational purposes for a scientific audience. The synthesis and handling of the compounds described should only be carried out by qualified professionals in a laboratory setting with appropriate safety precautions. Some of the compounds mentioned, such as fentanyl and its analogs, are controlled substances and are subject to strict legal regulations.

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